molecular formula C41H60N10O9 B1251397 Anabaenopeptin B

Anabaenopeptin B

Cat. No. B1251397
M. Wt: 837 g/mol
InChI Key: ZDOVFDLIJJGVQM-APNXPRSCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anabaenopeptin B is a natural product found in Planktothrix rubescens and Planktothrix agardhii with data available.

Scientific Research Applications

Bioactive Compound Characterization

Anabaenopeptins, including Anabaenopeptin B, are characterized as cyclic peptides isolated from cyanobacteria like Anabaena flos-aquae, exhibiting diverse bioactive properties (Harada et al., 1995). These compounds are notable for their unique ureido linkage, contributing to their biological activity (Shishido et al., 2017).

Extraction and Optimization Techniques

Optimization of Anabaenopeptin extraction from cyanobacteria has been a focus of research. Studies show that aqueous methanol extraction yields higher amounts of Anabaenopeptins compared to water alone, indicating the importance of solvent choice in the extraction process (Morrison, Parkin, & Codd, 2006).

Biosynthesis Pathways

Anabaenopeptin B is synthesized nonribosomally through complex enzyme pathways. The biosynthesis involves specific gene clusters and starter modules in cyanobacteria, which dictate the peptide's structure and diversity. These findings enhance the understanding of the biosynthetic mechanisms of such peptides (Rouhiainen et al., 2010).

Activity and Inhibition Potentials

Anabaenopeptin B exhibits inhibitory activities against enzymes like carboxypeptidase A and protein phosphatase 1. These properties highlight its potential as a bioactive agent in various biochemical pathways (Spoof et al., 2015), (Murakami et al., 2000).

Ecological Roles and Biotechnological Applications

The ecological roles and biotechnological applications of Anabaenopeptin B are under investigation. Its inhibitory activities towards specific enzymes suggest potential uses in controlling biological processes and developing new therapeutic agents. Understanding its ecological role can also shed light on cyanobacterial adaptability and interactions with other organisms (Monteiro et al., 2021).

properties

Product Name

Anabaenopeptin B

Molecular Formula

C41H60N10O9

Molecular Weight

837 g/mol

IUPAC Name

(2S)-2-[[(3S,6S,9S,12S,15R)-3-benzyl-9-[2-(4-hydroxyphenyl)ethyl]-6,7-dimethyl-2,5,8,11,14-pentaoxo-12-propan-2-yl-1,4,7,10,13-pentazacyclononadec-15-yl]carbamoylamino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C41H60N10O9/c1-24(2)33-37(56)46-30(20-17-26-15-18-28(52)19-16-26)38(57)51(4)25(3)34(53)47-32(23-27-11-6-5-7-12-27)35(54)44-21-9-8-13-29(36(55)50-33)48-41(60)49-31(39(58)59)14-10-22-45-40(42)43/h5-7,11-12,15-16,18-19,24-25,29-33,52H,8-10,13-14,17,20-23H2,1-4H3,(H,44,54)(H,46,56)(H,47,53)(H,50,55)(H,58,59)(H4,42,43,45)(H2,48,49,60)/t25-,29+,30-,31-,32-,33-/m0/s1

InChI Key

ZDOVFDLIJJGVQM-APNXPRSCSA-N

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)NCCCC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1C)CCC2=CC=C(C=C2)O)C(C)C)NC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)CC3=CC=CC=C3

Canonical SMILES

CC1C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)NC(C(=O)N1C)CCC2=CC=C(C=C2)O)C(C)C)NC(=O)NC(CCCN=C(N)N)C(=O)O)CC3=CC=CC=C3

synonyms

anabaenopeptin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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